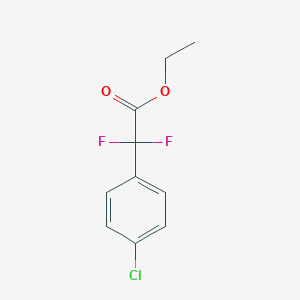

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGULHXRXMXNYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS 130754-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Core Chemical and Physical Properties

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a liquid at room temperature, characterized by the presence of a 4-chlorophenyl group and a difluoroacetate moiety. These structural features impart unique chemical reactivity and potential biological activity.[1] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 130754-19-7 | [1] |

| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |

| Molecular Weight | 234.63 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C (Refrigerator) |

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can be achieved through various methods, with modern approaches favoring photoredox/copper dual catalysis for the formation of α-fluorinated areneacetates. This method offers mild reaction conditions and a broad tolerance to various functional groups.

Experimental Protocol: Photoredox/Copper Dual Catalysis Synthesis

This protocol is adapted from a general method for the synthesis of ethyl aryldifluoromethylacetate derivatives.

Materials:

-

4-Chlorophenylboronic acid

-

Ethyl bromodifluoroacetate

-

Potassium phosphate, dibasic (K₂HPO₄)

-

Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

-

Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To an oven-dried reaction vessel, add 4-chlorophenylboronic acid (0.1 mmol), potassium phosphate, dibasic (0.2 mmol), Ir(ppy)₃ (2 mol %), and (CuOTf)₂·C₆H₅CH₃ (25 mol %).

-

The vessel is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF (1.0 mL) and ethyl bromodifluoroacetate (0.2 mmol) via syringe.

-

The reaction mixture is stirred and irradiated with blue LED strips (λmax = 455 nm) at room temperature for 16 hours.

-

Upon completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.

-

The crude product is purified by flash column chromatography on silica gel to yield Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

Yield Determination:

The yield of the final product can be determined by ¹⁹F NMR analysis using an internal standard such as (trifluoromethyl)benzene.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate via the photoredox/copper dual catalysis method.

References

Physicochemical properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound belonging to the class of difluoroacetic acid derivatives.[1] Its structure, featuring a chlorophenyl group and a difluoroacetate moiety, makes it a compound of interest for various research applications, particularly as an intermediate and building block in medicinal chemistry, agrochemicals, and organic synthesis.[1] This document provides a comprehensive overview of its known physicochemical properties, potential applications, and general experimental methodologies.

Chemical Identity and Core Properties

The fundamental identifiers and physical properties of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate are summarized below. The compound is typically available as a liquid with a purity of 95-97%.[2][3][4]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 130754-19-7[1][2][3][4] |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate[1][3] |

| Molecular Formula | C₁₀H₉ClF₂O₂[1][2][3] |

| Molecular Weight | 234.63 g/mol [1][2][3] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F[1][3] |

| InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3[1][3] |

| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N[1][3] |

| MDL Number | MFCD11007726[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[3][4] |

| Purity | 95% - 97%[2][3][4] |

| Storage Temperature | Refrigerator[4] |

| Boiling Point | No data available |

| Density | No data available |

| Refractive Index | No data available |

Spectroscopic Data (Predicted)

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Multiplets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.

-

-

¹³C NMR: Signals are expected for the carbonyl carbon, the quaternary carbon attached to the fluorine atoms, the carbons of the ethyl group, and the distinct carbons of the 4-chlorophenyl ring.

-

¹⁹F NMR: A singlet is expected due to the chemical equivalence of the two fluorine atoms.

-

IR Spectroscopy: Key absorption bands would be expected for the C=O (ester) stretching, C-F stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the chlorophenyl group, and other fragments.

Experimental Protocols & Synthesis

Detailed, proprietary synthesis methods are not publicly disclosed, but general synthetic routes for difluoroacetate compounds are well-established in scientific literature.[1]

General Synthesis Methods

Potential synthesis pathways for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate include:

-

Direct Esterification: This method involves reacting 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Acylation Reactions: Utilizing an activated form of the carboxylic acid, such as an acyl chloride (e.g., 2-(4-chlorophenyl)-2,2-difluoroacetyl chloride), and reacting it with ethanol, often in the presence of a non-nucleophilic base.[1]

-

From Dichloroacetate Precursors: A more complex route may involve using dichloroacetyl chloride as a starting material, which can be transformed into the difluoroacetate intermediate through various steps.[1]

The diagram below illustrates a generalized workflow for a typical laboratory synthesis.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Purification

The final product is typically purified via distillation under reduced pressure to remove unreacted starting materials and byproducts.[7]

Analysis and Quality Control

The purity and identity of the synthesized compound are confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Applications and Research Relevance

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate serves as a valuable building block in several areas of chemical and pharmaceutical development.[1]

-

Pharmaceuticals: It is used as an intermediate in the synthesis of more complex, biologically active molecules. Difluoroacetate derivatives have been explored for potential enzyme inhibition and antitumor properties.[1]

-

Agrochemicals: The structural motifs present in the molecule suggest its potential use in the development of new pesticides or herbicides.[1]

-

Organic Synthesis: The difluoroacetate group is a key functional moiety that can be incorporated into larger molecules to modulate their electronic and metabolic properties.[1]

The logical relationship between the compound's structure and its utility is depicted below.

Caption: Relationship between the compound's structural features and its applications.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not detailed in the search results, data for structurally similar difluoroacetate compounds provide essential guidance. The compound is marked with the GHS07 pictogram, indicating it is harmful or an irritant.[3][4]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS07 (Exclamation Mark)[3][4] |

| Signal Word | Warning[3][4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Handling Recommendations

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

-

Handle in a well-ventilated place and keep containers tightly closed.[8][10]

-

Ground all equipment to prevent static discharge.[8]

-

In case of spills, soak up with inert absorbent material and dispose of in suitable, closed containers.[8][11]

References

- 1. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]

- 2. 130754-19-7 | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate - Moldb [moldb.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [sigmaaldrich.com]

- 5. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]

- 6. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR [m.chemicalbook.com]

- 7. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. gfl.co.in [gfl.co.in]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

This guide provides a comprehensive overview of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a synthetic organic compound with applications in various research and development sectors.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, and potential applications.

Molecular Structure and Properties

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is characterized by a chlorophenyl group and two fluorine atoms attached to the carbon adjacent to the ester functional group.[1] This unique structure contributes to its chemical reactivity and potential biological properties.[1]

Below is a summary of its key molecular and physical properties:

| Property | Value |

| CAS Number | 130754-19-7[1][2][3][4] |

| Molecular Formula | C₁₀H₉ClF₂O₂[1][2][3][4][5][6] |

| Molecular Weight | 234.63 g/mol [1][2][3][6] |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate[1][2][4] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F[1][2] |

| InChI | InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3[1][2][4] |

| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N[1][2][4] |

| Physical Form | Liquid[2] |

| Purity | Typically ≥95%[2][4] |

Potential Applications and Mechanism of Action

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is utilized in several scientific and industrial domains:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.[1]

-

Agrochemicals: There is potential for its use as a pesticide or herbicide due to its biological activity.[1]

-

Chemical Research: It is employed as a reagent in organic synthesis for developing new materials or compounds.[1]

The precise mechanism of action for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate has not been fully elucidated.[1] However, the presence of the difluoroacetate moiety is significant, as fluoroacetate derivatives can act as inhibitors of the enzyme succinate dehydrogenase, which plays a crucial role in the citric acid cycle.[1] Inhibition of this enzyme can disrupt cellular metabolism and lead to cell death.[1] Further research is necessary to determine the specific biological activities and potential toxicity of this compound.[1]

Synthesis Protocols

While specific, detailed synthesis procedures for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate may be proprietary, general methodologies for synthesizing similar difluoroacetate compounds are available in scientific literature.[1] Some of these general approaches include:

-

Direct Esterification: This method involves reacting 2-(4-chlorophenyl)-2,2-difluoroacetic acid with ethanol in the presence of an acid catalyst.

-

Acylation Reactions: This approach utilizes acyl chlorides derived from 2,2-difluoroacetic acid, which are then reacted with alcohols under controlled conditions.[1]

-

From Trifluoroacetic Acid Esters: A general method for synthesizing difluoroacetic acid esters involves the reaction of trifluoroacetic acid esters with a metal fluoride source.[1]

The following diagram illustrates a generalized workflow for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

Logical Relationships in Application

The utility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate stems from its role as a versatile building block in chemical synthesis, leading to a range of potential applications.

References

- 1. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 130754-19-7 | Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate - Moldb [moldb.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chem-space.com [chem-space.com]

- 6. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | 135334-14-4 [chemicalbook.com]

Spectral Analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (Molecular Formula: C₁₀H₉ClF₂O₂, Molecular Weight: 234.63 g/mol ). This data is derived from spectroscopic principles and analysis of analogous compounds.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.35 | Quartet | 2H | -OCH₂CH₃ |

| ~1.35 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O (Ester) |

| ~137 | Aromatic C-Cl |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic C-C(F₂) |

| ~115 (triplet) | C(F₂) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

¹⁹F NMR (Fluorine NMR) Data

Solvent: CDCl₃ Frequency: 376 MHz

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-100 to -110 | Singlet | -CF₂- |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1750 | Strong | C=O (Ester) stretch |

| ~1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1100 | Strong | C-O stretch and C-F stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~830 | Strong | p-substituted benzene C-H bend |

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 234/236 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 189/191 | High | [M - OCH₂CH₃]⁺ |

| 161/163 | Moderate | [M - COOCH₂CH₃]⁺ |

| 125 | Moderate | [C₆H₄Cl]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled spectrum is obtained with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans. For ¹⁹F NMR, the spectrum is acquired with a spectral width of -250 to 0 ppm, a relaxation delay of 1 second, and 64 scans, using CFCl₃ as an external reference.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

An In-depth Technical Guide on the Solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Due to a lack of specific experimental data on the solubility of this compound in organic solvents within the public domain, this document summarizes its known physicochemical properties and presents a generalized experimental protocol for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 130754-19-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClF₂O₂ | [1][2][3][4] |

| Molecular Weight | 234.63 g/mol | [1][2][3] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% or ≥97% | [2][3] |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | [1][2] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | [1][4] |

| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N | [1][2] |

It is important to note that while the compound is described as a liquid, its solubility in various organic solvents has not been quantitatively documented in the reviewed literature. For a structurally related compound, Ethyl difluoroacetate (CAS 454-31-9), it is reported to be sparingly soluble in DMSO and Methanol[5]. This information may offer a preliminary indication but should be experimentally verified for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

Experimental Protocols for Solubility Determination

In the absence of specific studies, a standard experimental workflow for determining the solubility of a compound like Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is outlined below. This protocol is a general guideline and may require optimization based on the specific solvent and experimental conditions.

Objective: To determine the equilibrium solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in a selection of organic solvents at a controlled temperature.

Materials:

-

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

-

A range of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solute.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

Caption: General workflow for experimental solubility determination.

This guide serves as a foundational resource for researchers interested in the solubility of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate. Further experimental investigation is necessary to establish a quantitative solubility profile in various organic solvents.

References

The Strategic Role of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound that stands at the intersection of several key strategic areas in medicinal chemistry. While direct and extensive research on this specific molecule is limited, its structural motifs—the 4-chlorophenyl group and the gem-difluoroacetate moiety—are well-established pharmacophores that impart desirable properties to drug candidates. This technical guide explores the potential applications of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a versatile building block in drug discovery. By examining the known roles of its constituent parts, we extrapolate its potential in the synthesis of novel therapeutics, particularly as an intermediate for creating compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. This document provides an overview of its synthesis, potential biological activities based on related structures, and generalized experimental protocols for its utilization in medicinal chemistry research.

Introduction: The Value Proposition of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to optimize various properties.[1][2][3] The difluoromethyl group (CF2H), accessible from precursors like Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, is of particular interest. It can act as a bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding, a critical interaction for drug-target binding.[2] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence the overall electronic properties of a molecule, often leading to enhanced binding affinity and metabolic stability.[1][3]

The 4-chlorophenyl group is another common feature in many approved drugs. The chlorine atom can increase lipophilicity, which may enhance membrane permeability, and it can also occupy hydrophobic pockets in target proteins, contributing to binding affinity.

Given these characteristics, Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate emerges as a valuable, yet underexplored, starting material for the synthesis of novel drug candidates.[1] Its potential applications span various therapeutic areas, including oncology, infectious diseases, and metabolic disorders, where the modulation of enzyme activity or receptor binding is a key therapeutic strategy.

Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate and Derivatives

The synthesis of α,α-difluoro-α-aryl esters can be achieved through several established synthetic routes. While specific high-yield protocols for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate are not extensively published in peer-reviewed journals, general methods for analogous compounds can be adapted.

A plausible synthetic workflow for the preparation of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate and its subsequent derivatization into a hypothetical bioactive compound is depicted below.

Experimental Protocol: General Synthesis of α,α-Difluoro-α-arylacetates

This protocol is a generalized procedure and may require optimization for the specific synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

-

Esterification of the Arylacetic Acid:

-

To a solution of 4-chlorophenylacetic acid (1 equivalent) in ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-chlorophenylacetate.

-

-

α,α-Difluorination:

-

Dissolve ethyl 4-chlorophenylacetate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a fluorinating agent, such as Selectfluor® (2.5 equivalents).

-

The reaction may require the addition of a base (e.g., sodium hydride) to generate the enolate.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

-

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related compounds, Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can be envisioned as a precursor for several classes of therapeutic agents.

Enzyme Inhibitors

The difluoromethyl group can mimic a tetrahedral intermediate in enzymatic reactions, making derivatives of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate potential inhibitors of various enzymes. For instance, α,α-difluoro-α-aryl acetic acid derivatives have been explored as inhibitors for proteases, kinases, and metabolic enzymes.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition where a derivative of the title compound targets the active site of an enzyme.

A potential application could be in the design of inhibitors for enzymes like α-glucosidase or α-amylase, which are targets for anti-diabetic drugs. While no direct data exists for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, other aryl acetate derivatives have shown inhibitory activity against these enzymes.[4][5]

Table 1: Hypothetical IC50 Values of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate Derivatives Against Target Enzymes (Extrapolated Data)

| Derivative | Target Enzyme | Hypothetical IC50 (µM) |

| Amide Derivative 1 | Protease X | 5.2 |

| Amide Derivative 2 | Kinase Y | 10.8 |

| Carboxylic Acid | Glucosidase Z | 25.1 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate potential efficacy based on related structures. Actual IC50 values would need to be determined experimentally.

Modulators of Nuclear Receptors

The structural features of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate derivatives could allow them to act as ligands for nuclear receptors, which are involved in a wide range of physiological processes and are important drug targets.

Agrochemicals

Beyond medicinal chemistry, this compound is a valuable intermediate in the synthesis of modern agrochemicals, such as fungicides and herbicides. The presence of the fluorinated moiety can enhance the potency and metabolic stability of these agents in the target organisms.

Pharmacokinetic Considerations

The incorporation of a difluoromethyl group is known to have a significant impact on the pharmacokinetic properties of a drug.

Table 2: Predicted Pharmacokinetic Properties of a Hypothetical Drug Derived from Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

| Parameter | Predicted Value | Rationale |

| Metabolic Stability | High | The C-F bond is strong and resistant to metabolic cleavage. |

| Membrane Permeability | Moderate to High | The 4-chlorophenyl group increases lipophilicity. |

| Bioavailability | Potentially Improved | Enhanced stability and permeability can lead to better oral bioavailability. |

Note: These are predicted properties and would require experimental validation.

Conclusion and Future Directions

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate represents a promising, yet currently underutilized, building block for medicinal chemistry and drug discovery. The combination of a 4-chlorophenyl ring and a gem-difluoroacetate group provides a powerful platform for the design of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold. Systematic structure-activity relationship (SAR) studies are needed to unlock the full potential of this chemical entity. The development of efficient and scalable synthetic routes will also be crucial for its broader application in both academic and industrial research settings. While direct experimental data remains to be generated, the foundational principles of medicinal chemistry strongly suggest that Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a molecule of significant interest for the development of the next generation of therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the synthesis and biological activities of α-substituted arylacetates derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Use of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. The presence of the difluoromethylene group adjacent to an aromatic ring and an ester functionality provides a unique combination of reactivity and physicochemical properties. This guide details the synthesis, key chemical transformations, and potential applications of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Introduction

Organofluorine compounds have garnered substantial interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate, with its characteristic gem-difluoroacetate moiety attached to a chlorophenyl ring, serves as a valuable synthon for the introduction of these desirable features into target molecules. This document provides a comprehensive overview of its synthesis, chemical reactivity, and applications as a synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is presented in Table 1.

| Property | Value |

| CAS Number | 130754-19-7 |

| Molecular Formula | C₁₀H₉ClF₂O₂ |

| Molecular Weight | 234.63 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Storage | Store at 2-8°C, sealed in a dry environment. |

Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

General Experimental Protocol: Esterification

This protocol is an adapted procedure based on standard esterification methods.

Materials:

-

2-(4-chlorophenyl)-2,2-difluoroacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-(4-chlorophenyl)-2,2-difluoroacetic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at 0°C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Key Chemical Transformations

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate can undergo several key transformations, making it a versatile building block for a variety of molecular scaffolds.

Reduction to 2-(4-Chlorophenyl)-2,2-difluoroethanol

The ester functionality can be readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

This protocol is adapted from the reduction of ethyl difluoroacetate.

Materials:

-

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hydrochloric acid (2 M aqueous solution)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

In a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 2 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

Hydrolysis to 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

The ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is a valuable intermediate for further derivatization.

This is a general procedure for ester hydrolysis.

Materials:

-

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Dissolve Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid, which may cause the product to precipitate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid.

Carbon-Carbon Bond Formation: The Reformatsky Reaction

While Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate itself is not directly used in a standard Reformatsky reaction, its bromo-analogue, ethyl bromodifluoroacetate, is a common reagent. A similar transformation could be envisioned where the α-position is first halogenated. A more direct application involves using the difluoroacetate as a precursor to other reactive intermediates. For illustrative purposes, a typical Reformatsky reaction involving a related difluoroacetate is presented.

This protocol describes the reaction of ethyl bromodifluoroacetate with an aromatic aldehyde.

Materials:

-

Ethyl bromodifluoroacetate

-

4-Chlorobenzaldehyde

-

Zinc dust (activated)

-

Anhydrous THF

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Activate zinc dust by stirring it with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.

-

To the activated zinc suspension, add a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting β-hydroxy ester by column chromatography.

Application in Heterocyclic Synthesis: Pyrazole Derivatives

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate can serve as a precursor for the synthesis of biologically active pyrazole derivatives. This typically involves a Claisen condensation to form a β-ketoester, followed by cyclization with a hydrazine derivative (Knorr pyrazole synthesis).

Proposed Synthetic Pathway to Pyrazoles

Caption: Proposed synthesis of pyrazoles.

Experimental Workflow for Pyrazole Synthesis

Caption: Workflow for pyrazole synthesis.

Biological Relevance and Drug Discovery Applications

The difluoromethyl and chlorophenyl moieties present in Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate are found in numerous bioactive molecules. Derivatives of this building block have potential applications as enzyme inhibitors and antifungal agents.

Potential as Phosphodiesterase 4 (PDE4) Inhibitors

Difluoroacetate-containing compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.

Caption: PDE4 inhibition pathway.

Potential as Antifungal Agents

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antifungal properties. The mechanism of action for many pyrazole-based antifungals involves the disruption of essential cellular processes in fungi.

Caption: Antifungal action of pyrazoles.

General Drug Discovery Workflow

The development of new drugs, such as enzyme inhibitors, typically follows a structured workflow from initial screening to preclinical studies.

Caption: Drug discovery workflow.

Conclusion

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a valuable and versatile building block for organic synthesis. Its utility is demonstrated through its conversion into alcohols, carboxylic acids, and its potential as a precursor for heterocyclic systems like pyrazoles. The presence of the difluoromethylene group makes its derivatives attractive candidates for investigation in drug discovery, particularly in the fields of anti-inflammatory and antifungal research. The experimental guidelines and conceptual frameworks provided in this document are intended to facilitate the exploration and application of this promising synthetic intermediate.

The Biological Frontier of Difluoroacetate Derivatives: A Technical Guide for Researchers

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and development. Among the various fluorinated motifs, the difluoroacetate group offers a unique combination of electronic and steric properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent compounds. This technical guide provides an in-depth overview of the biological activities of difluoroacetate derivatives, with a focus on their applications in anticancer research and enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on experimental methodologies, quantitative data, and the underlying molecular pathways.

Quantitative Analysis of Biological Activity

The biological efficacy of difluoroacetate derivatives has been quantified across various studies, primarily focusing on their anticancer and enzyme-inhibitory properties. The following tables summarize key quantitative data, including IC50 values for cytotoxicity against cancer cell lines and Ki values for enzyme inhibition.

Table 1: Anticancer Activity of Fluorinated Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoroquinolone | Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [1] |

| Fluoroquinolone | Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | [1] |

| Fluoroquinolone | Norfloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | [1] |

| Fluoroquinolone | Norfloxacin Derivative 74 | DU145 (Prostate) | 1.56 | [1] |

| Thionated Levofloxacin | Derivative 3 | PC-3 (Prostate) | 3.58 | [2] |

| Thionated Levofloxacin | Derivative 3 | H69 (Lung) | 14.20 | [2] |

| Cinnamic Acid Hybrid | Compound 2 | HCT116 (Colon) | 0.34 | [3] |

| Tetrazole-Isoxazoline | Compound 4h | A549 (Lung) | 1.51 | [4] |

| Tetrazole-Isoxazoline | Compound 4i | A549 (Lung) | 1.49 | [4] |

Table 2: Enzyme Inhibition by Fluorinated Ketone Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Ki | Reference |

| Fluoro Ketone | 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [5] |

| Fluoro Ketone | 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [5] |

| Fluoro Ketone | 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M | [5] |

| Pepstatin Analogue | Difluorostatone-containing analogue | Pepsin | 6 x 10⁻¹¹ M | [5] |

Key Signaling Pathways

A significant mechanism through which difluoroacetate derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Many of these compounds trigger the caspase-dependent apoptosis pathway. This pathway is a tightly regulated cascade of proteolytic enzymes called caspases that, once activated, dismantle the cell in a controlled manner. The pathway can be initiated through two major routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Experimental Workflows and Protocols

The discovery and development of biologically active difluoroacetate derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

References

The Core Mechanism of Action of Aryl-Difluoroacetate Compounds: A Technical Guide for Drug Development Professionals

Introduction: Aryl-difluoroacetate and its closely related analogues represent a class of organic compounds garnering significant interest in medicinal chemistry and drug development. The strategic incorporation of the difluoroacetate moiety onto an aryl scaffold creates a unique chemical entity with the potential to modulate critical biological pathways. This technical guide provides an in-depth exploration of the primary mechanism of action for these compounds, focusing on their role as potent enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how these molecules function at a molecular level, supported by experimental data and methodological insights.

Core Mechanism: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

The principal mechanism of action for aryl-difluoroacetate analogues, such as aryl α,α-difluoro-β-ketophosphonates and aryl(difluoromethyl)phosphonates, is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a critical negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates downstream signaling, contributing to insulin resistance. Consequently, inhibiting PTP1B is a key therapeutic strategy for managing type 2 diabetes and obesity.

Aryl-difluoroacetate derivatives function as phosphotyrosine (pTyr) mimetics .[1] The difluoromethyl group is bioisosteric to the phosphate group of pTyr, allowing these compounds to bind to the active site of PTP1B. This competitive binding prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity.

Targeting a Non-Catalytic State

A significant feature of this inhibition is the targeting of an inactive conformation of PTP1B. Studies on structurally related aryl diketoacid derivatives reveal that these inhibitors bind to the enzyme's active site while it is in the "WPD loop open" conformation. This conformation is catalytically inactive. By stabilizing this state, the inhibitors effectively lock the enzyme in a non-functional form, a mechanism classified as noncompetitive inhibition. This approach offers a unique opportunity for developing highly selective and potent inhibitors with potentially improved pharmacological properties.

Quantitative Data on PTP1B Inhibition

The inhibitory potency of aryl-difluoroacetate analogues and related compounds against PTP1B has been quantified in several studies. The data below is compiled from research on aryl α,α-difluoro-β-ketophosphonates and aryl diketoacid dimers, which serve as strong proxies for the potential efficacy of aryl-difluoroacetate compounds.

| Compound Class | Compound Example | Target | Potency Metric | Value | Reference |

| Aryl α,α-difluoro-β-ketophosphonate | (Not specified in abstract) | PTP1B | Kᵢ | 0.17 µM | 1[1] |

| Aryl Diketoacid Dimer | Piperazine-linked (LZP6) | PTP1B | IC₅₀ | Low micromolar | 3[3] |

| Aryl Diketoacid Dimer | Cyclohexane diamine-linked (LZP7) | PTP1B | IC₅₀ | Low micromolar | 3[3] |

| Arylbenzofurans | Mulberrofuran D2 (MD2) | PTP1B | IC₅₀ | 3.11 µM | 4[4] |

| Euparin Derivative | Compound 15 | PTP1B | IC₅₀ | 3.47 µM | 5[6] |

Visualizing the Mechanism and Experimental Workflow

To clarify the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: PTP1B's role in insulin signaling and its inhibition.

References

- 1. Alpha,alpha-difluoro-beta-ketophosphonates as potent inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PTP1B inhibitors: synthesis and evaluation of difluoro-methylenephosphonate bioisosteres on a sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate (CAS No. 130754-19-7). Given the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally related difluoroacetate and fluoroacetate compounds to ensure a conservative and proactive approach to safety.

Chemical Identification and Physical Properties

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a synthetic organic compound with applications in the pharmaceutical and agrochemical industries as a research intermediate.[1]

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | Fluorochem |

| CAS Number | 130754-19-7 | Fluorochem |

| Molecular Formula | C₁₀H₉ClF₂O₂ | [1] |

| Molecular Weight | 234.63 g/mol | [1] |

| Physical State | Liquid | Fluorochem |

| Purity | 95% | Fluorochem |

Hazard Identification and Toxicity

Mechanism of Toxicity: Fluoroacetates can be metabolized in the body to form fluorocitrate, which is a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (TCA cycle).[2][4] Inhibition of this enzyme leads to a disruption of cellular respiration, causing a cascade of metabolic failures and ultimately cell death.[3][4]

GHS Hazard Classification (for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate):

| Pictogram | Signal Word | Hazard Statements |

| GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Fluorochem

Toxicity of Related Compounds: Due to the lack of specific data, it is prudent to consider the high toxicity of related fluoroacetate compounds. For instance, the oral lethal dose of sodium fluoroacetate in humans is estimated to be 2-10 mg/kg.[4]

Handling and Storage Precautions

Given the potential hazards, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[6] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |

General Handling Practices:

-

Avoid all personal contact, including inhalation of vapors.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Wash hands thoroughly after handling.[6]

-

Keep containers securely sealed when not in use.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

-

Use spark-proof tools and explosion-proof equipment.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[6]

-

Store in a designated corrosives area.[5]

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, holding eyelids open.[6] Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[5]

-

Wear appropriate PPE as outlined in Section 3.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols and Workflows

While specific experimental protocols for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate are not publicly available, the following diagrams illustrate general workflows for safe chemical handling and emergency response.

References

- 1. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]

- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Technical Guide: Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate for Researchers and Drug Development Professionals

An In-depth Technical Resource on a Key Building Block in Medicinal Chemistry and Agrochemical Synthesis

Introduction

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is a fluorinated organic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a difluoroacetate moiety attached to a chlorophenyl ring, imparts specific chemical properties that are of interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the commercially available suppliers, key chemical data, and potential applications of this versatile intermediate.

Commercial Availability

A number of chemical suppliers offer Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, typically with purities of 95% or greater. Researchers can source this compound from the following reputable vendors:

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Smolecule | In Stock | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.62 |

| Fluorochem | 95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |

| Sigma-Aldrich | 95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |

| Cenmed Enterprises | ≥95% | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.62 |

| BLDpharm | - | 130754-19-7 | C₁₀H₉ClF₂O₂ | 234.63 |

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | [2] |

| Synonyms | (4-Chlorophenyl)-difluoroacetic acid ethyl ester | [1] |

| Appearance | Liquid | [2] |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | [1] |

| InChI Key | VGULHXRXMXNYHN-UHFFFAOYSA-N | [1][2] |

Applications in Synthesis

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[1] The presence of the difluoromethyl group is of particular interest in medicinal chemistry as it can favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.

Potential as a Pharmaceutical Intermediate

While specific FDA-approved drugs directly incorporating the ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate backbone are not readily identifiable from public literature, its structural motifs are present in various classes of bioactive compounds. The difluoroacetate group is a known pharmacophore, and its introduction into molecular scaffolds is a common strategy in drug design.[1] This compound is therefore a key starting material for the synthesis of novel therapeutic agents.

Role in Agrochemical Development

Similar to its application in pharmaceuticals, this compound holds potential as an intermediate in the synthesis of new pesticides and herbicides.[1] The incorporation of fluorine atoms often enhances the biological activity of agrochemicals.

Synthetic Pathways and Experimental Considerations

While detailed, step-by-step experimental protocols for the direct use of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate in specific drug syntheses are not widely published in open literature, general synthetic strategies for related compounds can provide valuable insights. The synthesis of ethyl difluoroacetate, a related compound, often involves the reaction of a difluoroacetyl halide with ethanol.[3]

A general workflow for the utilization of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate as a synthetic intermediate can be conceptualized as follows:

This conceptual workflow illustrates the initial conversion of the ester to a more reactive acid or amide, followed by coupling with a desired molecular scaffold to generate the final bioactive compound. The specific reagents and conditions for each step would need to be determined based on the target molecule.

Safety and Handling

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the respective suppliers. The compound is typically stored in a cool, dry place.[4]

References

- 1. Buy Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 4. Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate | 130754-19-7 [sigmaaldrich.com]

An In-depth Technical Guide to Difluoroalkylation Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of difluoromethylene (-CF2-) groups into organic molecules is a pivotal strategy in modern medicinal chemistry and drug discovery. This functional group can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds by acting as a bioisostere for ether, carbonyl, or hydroxyl functionalities, and by modulating lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the core difluoroalkylation reagents, their mechanisms of action, and detailed experimental protocols for their application in organic synthesis.

Core Concepts in Difluoroalkylation

Difluoroalkylation reactions can be broadly categorized based on the nature of the key reactive intermediate. Radical-based methods, particularly those initiated by visible-light photoredox catalysis, have emerged as powerful and versatile strategies due to their mild reaction conditions and broad functional group tolerance.[1][2] These methods typically involve the single-electron reduction of a difluoroalkyl halide or related precursor by an excited photocatalyst to generate a difluoroalkyl radical. This radical then engages in various transformations, such as addition to unsaturated bonds or C-H functionalization.[2]

Copper-catalyzed difluoroalkylation reactions have also gained prominence, offering alternative reactivity and selectivity profiles.[3] These reactions often proceed through a radical mechanism, with copper species playing a crucial role in the generation and subsequent reactions of the difluoroalkyl radical.[3]

Key Difluoroalkylation Reagents and Their Applications

A variety of reagents have been developed for the introduction of the difluoromethylene group. The choice of reagent is often dictated by the desired transformation, the nature of the substrate, and the reaction conditions.

| Reagent Class | Representative Reagent | Structure | Typical Application | Ref. |

| Halodifluoroacetates | Ethyl bromodifluoroacetate | BrCF₂CO₂Et | Radical addition to alkenes and alkynes, synthesis of difluoroalkylated heterocycles. | [2][4] |

| Halodifluoroacetamides | 2-Bromo-2,2-difluoro-N,N-dimethylacetamide | BrCF₂CONMe₂ | Synthesis of difluoroalkylated amides and related structures. | [2] |

| Difluoromethyl Sulfones | Phenyl difluoromethyl sulfone | PhSO₂CF₂H | Source of the difluoromethyl radical (•CF₂H) for C-H difluoromethylation. | [5] |

| Difluoromethyl Sulfonium Salts | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | [Ph₂S-CF₂H]⁺[BF₄]⁻ | Electrophilic difluoromethylation and radical precursor. | [6] |

| Difluoroacetic Acid and Derivatives | Difluoroacetic acid | HCF₂CO₂H | Source of the difluoromethyl radical (•CF₂H) in photoredox reactions. | [7] |

| Difluorocarbene Precursors | Sodium chlorodifluoroacetate | ClCF₂CO₂Na | In situ generation of difluorocarbene (:CF₂) for addition to nucleophiles. | [8] |

Experimental Protocols

Visible-Light Photoredox-Catalyzed Difluoroalkylation of N-Arylacrylamides for the Synthesis of Difluoroalkylated Oxindoles

This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxindoles containing a difluoroalkyl group via a radical addition-cyclization cascade.

To an oven-dried reaction tube equipped with a magnetic stir bar is added the N-arylacrylamide (0.2 mmol, 1.0 equiv.), the difluoroalkylating reagent (e.g., ethyl bromodifluoroacetate, 0.4 mmol, 2.0 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photosensitizer like 4CzIPN, 1-5 mol%). The tube is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times. Anhydrous solvent (e.g., acetonitrile or dimethylformamide, 2 mL) is then added via syringe. The reaction mixture is stirred and irradiated with a blue LED lamp (typically 3-35 W) at room temperature for 12-48 hours, or until complete consumption of the starting material as monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired difluoroalkylated oxindole.

Copper-Catalyzed Difluoroalkylation of Alkenes

This protocol outlines a general method for the copper-catalyzed difunctionalization of alkenes with a difluoroalkylating reagent.

General Procedure: [11][12][13]

A reaction vial is charged with the alkene (0.5 mmol, 1.0 equiv.), the difluoroalkylating reagent (e.g., ethyl bromodifluoroacetate, 1.0 mmol, 2.0 equiv.), a copper(I) salt (e.g., CuI or CuBr, 10-20 mol%), and a ligand (e.g., a bipyridine or phenanthroline derivative, 10-20 mol%). The vial is sealed, and the atmosphere is replaced with an inert gas. Anhydrous solvent (e.g., DMF or DMSO, 2.5 mL) is added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for the indicated time (typically 12-24 hours). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the difluoroalkylated product.

Synthesis of Difluoroalkylated Quinolines via [5+1] Cyclization

This metal-free protocol describes the synthesis of 2-fluoroalkylated quinolines from 2-vinylanilines and polyfluoroalkanoic acids.[14]

General Procedure: [14]

In a sealed reaction vessel, the 2-vinylaniline (0.5 mmol, 1.0 equiv.) and the polyfluoroalkanoic acid (e.g., difluoroacetic acid, 1.0 mmol, 2.0 equiv.) are combined. The reaction is heated, typically without a solvent, at a temperature ranging from 100 to 140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to provide the desired 2-fluoroalkylated quinoline.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways in difluoroalkylation reactions.

Visible-Light Photoredox Catalytic Cycle

Caption: General mechanism for visible-light photoredox-catalyzed difluoroalkylation.

Synthesis of Difluoroalkylated Oxindoles

Caption: Workflow for the synthesis of difluoroalkylated oxindoles.

Conclusion

The field of difluoroalkylation has witnessed remarkable progress, driven by the development of novel reagents and catalytic systems. Visible-light photoredox catalysis and copper catalysis have proven to be particularly effective for the mild and efficient introduction of the difluoromethylene moiety into a wide range of organic molecules. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the broader application of these powerful synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Photoredox-Catalyzed Tandem Radical Cyclization of N-Arylacrylamides: General Methods To Construct Fluorinated 3,3-Disubstituted 2-Oxindoles Using Fluoroalkylsulfonyl Chlorides | Scilit [scilit.com]

- 6. Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]

- 10. Visible-light photoredox-catalyzed radical aryldifluoromethylation of <i>N</i>-arylacrylamides with <i>S</i>-(difluorom… [ouci.dntb.gov.ua]

- 11. Copper-Catalyzed Difluoroalkylation of Alkene/Nitrile Insertion/Cyclization Tandem Sequences: Construction of Difluorinated Bicyclic Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]

Methodological & Application

Synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on a modern photoredox/copper dual catalytic cross-coupling reaction, which offers a mild and efficient route to this and other aryldifluoroacetate derivatives.

Introduction

α,α-Difluoro-α-arylacetates are important structural motifs in many biologically active molecules. The incorporation of the difluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. This protocol details a robust and reproducible method for the preparation of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, a key intermediate for the synthesis of various pharmaceutical and agrochemical candidates.

The described synthesis utilizes a photoredox-mediated copper-catalyzed cross-coupling of a commercially available arylboronic acid with ethyl bromodifluoroacetate. This approach avoids the harsh conditions and limited functional group tolerance associated with some traditional methods for the synthesis of aryldifluoroacetates.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate.

| Parameter | Value |

| Reactants | |

| 4-Chlorophenylboronic acid | 1.0 mmol |

| Ethyl bromodifluoroacetate | 1.5 mmol |

| Tris(2,2'-bipyridyl)ruthenium(II) chloride | 0.02 mmol |

| Copper(I) iodide | 0.1 mmol |

| Cesium carbonate | 2.0 mmol |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 5.0 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

| Light Source | Blue LED (450 nm) |

| Reaction Time | 16 hours |

| Product | |

| Product Name | Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate |

| Yield | 75-85% (Isolated) |

| Purity | >95% (by NMR) |

| Characterization | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98.2 (s) |

| Mass Spectrometry (ESI) | m/z 235.0 [M+H]⁺ |

Experimental Protocol

This protocol describes the synthesis of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate on a 1.0 mmol scale.

Materials:

-

4-Chlorophenylboronic acid (CAS: 1679-18-1)[1]

-

Ethyl bromodifluoroacetate (CAS: 671-33-0)

-

Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (CAS: 50525-27-4)

-

Copper(I) iodide (CuI) (CAS: 7681-65-4)

-

Cesium carbonate (Cs₂CO₃) (CAS: 534-17-8)

-

N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Syringes and needles

-

Blue LED lamp (450 nm)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

NMR spectrometer and mass spectrometer for characterization

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 4-chlorophenylboronic acid (156 mg, 1.0 mmol), tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate (15 mg, 0.02 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-